molecular formula C20H28ClNO3 B015393 rac Desethyl Oxybutynin-d5 Hydrochloride CAS No. 81039-77-2

rac Desethyl Oxybutynin-d5 Hydrochloride

Cat. No.: B015393
CAS No.: 81039-77-2
M. Wt: 365.9 g/mol
InChI Key: DSWCYTSHCYXHGW-UHFFFAOYSA-N
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Description

rac-Desethyl Oxybutynin (hydrochloride) is an active metabolite of the muscarinic acetylcholine receptor antagonist oxybutynin. It is formed from oxybutynin by the cytochrome P450 isoform CYP3A4. This compound binds to muscarinic acetylcholine receptors in various tissues, including the bladder, submaxillary gland, heart, and colon .

Mechanism of Action

Target of Action

The primary target of Rac Desethyl Oxybutynin-d5 Hydrochloride, also known as NT0502 Hydrochloride, is the muscarinic receptors . These receptors play a crucial role in various functions of the nervous system, particularly in the regulation of heart rate and smooth muscle contraction .

Mode of Action

NT0502 Hydrochloride acts as a selective anticholinergic agent . It works by inhibiting the muscarinic action of acetylcholine on smooth muscle . This compound preferentially blocks muscarinic receptors in the salivary glands , thereby reducing the production and secretion of saliva .

Biochemical Pathways

The action of NT0502 Hydrochloride affects the cholinergic pathway . By blocking the muscarinic receptors, it inhibits the binding of acetylcholine, a neurotransmitter that mediates the contraction of smooth muscles and dilation of blood vessels . This results in the relaxation of the detrusor muscle of the bladder, preventing the urge to void .

Pharmacokinetics

This compound is primarily used as a tracer in pharmacokinetic studies . It is used to track the absorption, distribution, metabolism, and excretion of oxybutynin in the body . .

Result of Action

The molecular and cellular effects of NT0502 Hydrochloride’s action result in the reduction of salivation . By blocking the muscarinic receptors in the salivary glands, it decreases the production and secretion of saliva . This makes it a potential treatment for conditions like chronic sialorrhea, which is characterized by excessive drooling .

Biochemical Analysis

Biochemical Properties

“rac Desethyl Oxybutynin-d5 Hydrochloride” is primarily used as a tracer in pharmacokinetic studies, where it is used to track the absorption, distribution, metabolism, and excretion of oxybutynin in the body . It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .

Cellular Effects

“this compound” binds to muscarinic acetylcholine receptors (mAChRs) in isolated rat bladder, submaxillary gland, heart, and colon . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to mAChRs, inhibiting the action of the neurotransmitter acetylcholine, which is important for involuntary movement .

Metabolic Pathways

“this compound” is involved in metabolic pathways that include interactions with enzymes or cofactors. It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

rac-Desethyl Oxybutynin (hydrochloride) is synthesized from oxybutynin through the action of the cytochrome P450 enzyme CYP3A4. The reaction involves the removal of an ethyl group from oxybutynin, resulting in the formation of rac-Desethyl Oxybutynin. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of rac-Desethyl Oxybutynin (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

rac-Desethyl Oxybutynin (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of rac-Desethyl Oxybutynin, as well as substituted compounds with different functional groups .

Scientific Research Applications

rac-Desethyl Oxybutynin (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-Desethyl Oxybutynin (hydrochloride) is unique due to its specific binding affinity to muscarinic receptors and its formation as an active metabolite of oxybutynin. Its distinct metabolic pathway and receptor binding profile contribute to its unique pharmacological effects .

Properties

IUPAC Name

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCYTSHCYXHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81039-77-2
Record name N-Desethyloxybutynin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYLOXYBUTYNIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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